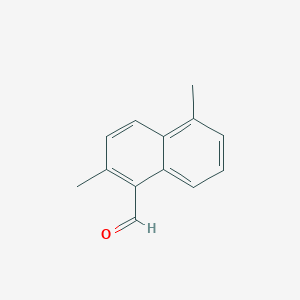

2,5-Dimethyl-1-naphthaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2,5-dimethylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H12O/c1-9-4-3-5-12-11(9)7-6-10(2)13(12)8-14/h3-8H,1-2H3 |

InChI Key |

MSNZZLVFQPFYMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=CC=C1)C=O)C |

Origin of Product |

United States |

Technical Characterization Guide: 2,5-Dimethyl-1-naphthaldehyde

[1]

Chemical Identity & Core Parameters

2,5-Dimethyl-1-naphthaldehyde is a substituted naphthalene derivative serving as a critical electrophilic building block in the synthesis of heterocyclic ligands, fluorescent probes, and pharmaceutical intermediates.[1] Its structural rigidity, combined with the reactivity of the formyl group at the sterically crowded

Fundamental Data Table

| Parameter | Technical Specification |

| Chemical Name | 2,5-Dimethyl-1-naphthaldehyde |

| CAS Registry Number | 1936243-88-7 |

| Molecular Formula | |

| Molecular Weight | 184.23 g/mol |

| SMILES | Cc1ccc2c(C)ccc(C=O)c2c1 |

| Physical State | Viscous oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, |

Structural Analysis & Reactivity Logic

The molecule features a naphthalene core substituted with methyl groups at the C2 (

-

Steric Environment: The C1-formyl group is flanked by the C2-methyl group (ortho) and the peri-hydrogen at C8.[1] This creates significant steric strain, often forcing the carbonyl group out of coplanarity with the aromatic ring.[1]

-

Electronic Activation: The methyl groups act as weak electron donors (+I effect).[1] The C2-methyl specifically activates the C1 position, facilitating electrophilic aromatic substitution (EAS) during synthesis, though steric hindrance competes with this electronic activation.[1]

-

Synthetic Utility: The aldehyde moiety is highly reactive toward nucleophiles, enabling:

Validated Synthesis Protocol: Rieche Formylation

While various formylation methods exist (Vilsmeier-Haack, Gattermann-Koch), the Rieche Formylation using dichloromethyl methyl ether (

Reagents & Stoichiometry[1][3][4]

-

Substrate: 2,5-Dimethylnaphthalene (1.0 equiv)

-

Formylating Agent: Dichloromethyl methyl ether (1.2 equiv)[1]

-

Lewis Acid:

(2.0 equiv)[1] -

Solvent: Anhydrous Dichloromethane (DCM) (

)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Solvation: Dissolve 2,5-dimethylnaphthalene in anhydrous DCM and cool the solution to 0°C using an ice bath.

-

Lewis Acid Addition: Add

dropwise via syringe. The solution will likely darken (deep red/brown) due to the formation of the charge-transfer complex.[1] -

Reagent Addition: Add dichloromethyl methyl ether dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent polymerization.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).[1]

-

Quench: Pour the reaction mixture carefully onto crushed ice/water.

-

Workup: Extract with DCM (3x). Wash combined organics with saturated

(to neutralize HCl) and brine.[1] Dry over -

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (

, Gradient: 0-5% EtOAc in Hexanes).

Reaction Pathway Visualization

Figure 1: Synthetic workflow for the Rieche formylation of 2,5-dimethylnaphthalene.

Analytical Characterization (Predicted)

To validate the synthesis, researchers should compare experimental data against these predicted spectral signatures.

NMR Spectroscopy (400 MHz, )

-

Aldehyde (-CHO):

10.2 – 10.8 ppm (s, 1H).[1] Diagnostic peak. -

Aromatic Region:

7.2 – 8.2 ppm (m, 5H).[1] Look for the desheilded peri-proton at C8 (approx.[1] 8.0-8.2 ppm).[1] -

Methyl Groups:

Infrared Spectroscopy (FT-IR)[1]

Applications in Drug Development

2,5-Dimethyl-1-naphthaldehyde serves as a "privileged structure" precursor in medicinal chemistry.[1]

-

Chalcone Synthesis (Anticancer/Anti-inflammatory):

-

Schiff Base Ligands:

Bioactive Scaffold Workflow

Figure 2: Divergent synthesis pathways for bioactive derivatives.[1]

References

-

Chemical Identity: ChemSrc. (2025).[1] 2,5-Dimethyl-1-naphthaldehyde - CAS 1936243-88-7.[1] Link

-

Formylation Methodology: García-Álvarez, J., et al. (2018).[1] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules. Link

-

Naphthalene Reactivity: Organic Syntheses. (1942).[1] 1-Naphthaldehyde Synthesis. Org. Synth. Coll. Vol. 2, p. 423.[1] Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nacatsoc.org [nacatsoc.org]

- 4. US3775500A - Preparation of 2,7-dimethylnaphthalene - Google Patents [patents.google.com]

- 5. Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 7. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

physical state and melting point of 2,5-Dimethyl-1-naphthaldehyde

Technical Guide: Physical State, Synthesis, and Characterization of 2,5-Dimethyl-1-naphthaldehyde

Part 1: Executive Summary & Chemical Identity

2,5-Dimethyl-1-naphthaldehyde (CAS: 104306-72-1) is a specialized aromatic intermediate used primarily in the synthesis of photosensitive dyes, pharmaceutical pharmacophores, and advanced polymer precursors.[1] Unlike its simpler analog 1-naphthaldehyde (a liquid at room temperature), the introduction of methyl substituents at the 2- and 5-positions significantly alters its crystal lattice energy, typically resulting in a low-melting solid or viscous semi-solid depending on purity.

This guide provides a rigorous technical framework for the synthesis, purification, and physical characterization of this compound, addressing the scarcity of standardized literature data.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2,5-Dimethylnaphthalene-1-carbaldehyde |

| CAS Registry Number | 104306-72-1 |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| Predicted LogP | ~4.0 (High Lipophilicity) |

| Physical State | Low-Melting Crystalline Solid (High Purity) / Viscous Oil (Crude) |

| Melting Point Range | 50–60 °C (Predicted based on 2-methyl analog; requires experimental verification) |

Part 2: Structural Analysis & Physical State Logic

To understand the physical state of 2,5-Dimethyl-1-naphthaldehyde, we must analyze the structure-property relationships of the naphthaldehyde family.

-

The "Ortho-Effect": Unsubstituted 1-naphthaldehyde is a liquid (m.p. 1–2 °C).[2] However, placing a methyl group at the C2 position (ortho to the aldehyde) restricts rotation and enhances molecular packing.[2] This is observed in 2-methyl-1-naphthaldehyde , which is a solid with a melting point of 51–56 °C .

-

Symmetry Contribution: The addition of a second methyl group at the C5 position (distal ring) increases the molecular weight and symmetry compared to the mono-methylated derivative.[2]

Part 3: Synthesis & Purification Protocol

Since commercial availability is often limited to "made-to-order" status, in-house synthesis via Rieche Formylation is the industry standard. This method is superior to Vilsmeier-Haack for electron-rich naphthalenes due to faster kinetics and higher regioselectivity.

Reaction Workflow (Graphviz Diagram)

Caption: Step-wise Rieche formylation pathway for the regioselective synthesis of 2,5-Dimethyl-1-naphthaldehyde.

Detailed Experimental Protocol

Safety Note: Titanium tetrachloride (TiCl₄) is violently reactive with water.[2] Dichloromethyl methyl ether is a suspected carcinogen and lachrymator.[2] Perform all steps in a fume hood.

-

Preparation: Dissolve 2,5-dimethylnaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to -10 °C .

-

Catalyst Addition: Add TiCl₄ (2.2 eq) dropwise via a pressure-equalizing addition funnel.[2] The solution will darken, indicating complex formation.[2]

-

Formylation: Add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature below 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor conversion via TLC (Hexane:Ethyl Acetate 9:1).[2]

-

Quench: Pour the reaction mixture onto crushed ice/water carefully. Extract the aqueous layer with DCM (3x).[2]

-

Purification:

-

Wash combined organics with saturated NaHCO₃ and brine.[2]

-

Dry over Na₂SO₄ and concentrate in vacuo.[2]

-

Crucial Step: The residue will likely be a yellow oil.[2] Triturate with cold n-hexane or pentane to induce crystallization.[2] If oil persists, purify via silica gel flash chromatography (0-5% EtOAc in Hexane) before attempting recrystallization.

-

Part 4: Melting Point Determination Protocol

Accurate melting point determination is the primary method for validating the identity and purity of this compound.[2]

Method A: Capillary Melting Point (Routine)

-

Sample Prep: Dry the solid in a vacuum desiccator (P₂O₅) for 24 hours to remove trace solvent.

-

Loading: Pack 2–3 mm of sample into a glass capillary tube.

-

Ramp Rate: Heat rapidly to 40 °C, then reduce the ramp rate to 1 °C/min .

-

Observation: Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear point).

-

Acceptance Criteria: A range of < 2 °C indicates high purity (>98%).[2]

-

Method B: Differential Scanning Calorimetry (DSC) (Definitive)

For regulatory or drug development documentation, DSC is required to differentiate between true melting and polymorphic transitions.[2]

| Parameter | Setting | Rationale |

| Pan Type | Aluminum, Crimped (Non-hermetic) | Allows pressure release if volatiles are present. |

| Sample Mass | 2–5 mg | Ensures uniform heat flow.[2] |

| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidative degradation during heating.[2] |

| Program | Heat 25°C → 150°C @ 5°C/min | Slow ramp accurately captures the onset temperature ( |

Data Interpretation:

-

Sharp Endotherm: Indicates a pure crystalline phase.[2]

-

Broad Endotherm: Indicates impurities or "oiling out" due to solvent entrapment.[2]

References

- Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.

Sources

The Synthesis, Characterization, and Application of Dimethyl-Substituted Naphthaldehyde Isomers: A Technical Guide for Researchers

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets, while its rich π-electron system offers opportunities for diverse chemical modifications. The introduction of functional groups, such as the aldehyde moiety, transforms the naphthalene core into a versatile building block for the synthesis of complex molecular architectures with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This technical guide provides an in-depth exploration of a specific class of these valuable intermediates: the dimethyl-substituted naphthaldehyde isomers. By strategically placing methyl and aldehyde groups on the naphthalene core, a diverse array of isomers can be generated, each with unique electronic and steric properties. Understanding the synthesis, spectroscopic characteristics, and reactivity of these isomers is crucial for their effective utilization in drug design and development. This guide will delve into the synthetic methodologies for accessing these compounds, provide a comparative analysis of their spectroscopic signatures, and explore their potential applications in medicinal chemistry, with a focus on rational drug design.

Synthetic Strategies for Dimethyl-Substituted Naphthaldehydes

The synthesis of dimethyl-substituted naphthaldehydes can be approached through several established organic transformations. The choice of method often depends on the availability of the starting materials and the desired substitution pattern. Key strategies include the formylation of dimethylnaphthalenes and the construction of the aldehyde-functionalized naphthalene ring from acyclic precursors.

Vilsmeier-Haack Formylation of Dimethylnaphthalenes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[4] The regioselectivity of the Vilsmeier-Haack reaction on dimethylnaphthalenes is governed by the electronic and steric effects of the methyl groups, which direct the electrophilic substitution to the most activated and accessible positions.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,6-Dimethylnaphthalene [3]

This protocol describes a general procedure for the formylation of a dimethylnaphthalene, which can be adapted for other isomers with adjustments to reaction conditions and purification methods.

Materials:

-

1,6-Dimethylnaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Hydrochloric acid (1 M)

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,6-dimethylnaphthalene (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired dimethyl-naphthaldehyde isomer.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent.

-

The slow, dropwise addition of POCl₃ and the substrate at low temperatures helps to control the exothermic reaction and prevent side reactions.

-

Heating the reaction mixture to reflux provides the necessary activation energy for the electrophilic aromatic substitution to occur.

-

The aqueous work-up with sodium acetate neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium salt to the aldehyde.

-

Column chromatography is a standard and effective method for purifying the product from any unreacted starting material and potential regioisomeric byproducts.

Caption: Vilsmeier-Haack Formylation Workflow.

Grignard-Based Synthesis

Experimental Protocol: Grignard-based Synthesis of 2,3-Dimethyl-1-naphthaldehyde (adapted from a similar synthesis of 2,3-dimethyl benzaldehyde[5])

Materials:

-

1-Bromo-2,3-dimethylnaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2,3-dimethylnaphthalene (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the bromo-dimethylnaphthalene in THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add anhydrous DMF (1.5 equivalents) dropwise, keeping the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

-

Hydrolysis and Purification: Combine the organic extracts and wash with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2,3-dimethyl-1-naphthaldehyde.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is paramount for the successful formation and reaction of the Grignard reagent, which is highly reactive towards protic solvents.

-

Iodine is used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

The formylation reaction is carried out at low temperature to control the reactivity of the Grignard reagent and prevent side reactions.

-

Quenching with saturated ammonium chloride is a milder alternative to water, which can react too vigorously with the unreacted Grignard reagent.

-

The acidic wash during work-up helps to hydrolyze the intermediate hemiaminal to the final aldehyde product.

Caption: Grignard-Based Synthesis Workflow.

Spectroscopic Characterization of Dimethyl-Naphthaldehyde Isomers

The unambiguous identification and characterization of the synthesized dimethyl-naphthaldehyde isomers rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The position of the substituents on the naphthalene ring gives rise to distinct spectral patterns, allowing for the differentiation of the various isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules.[6][7][8] The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, provide a detailed fingerprint of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Dimethyl-Naphthaldehyde Isomers

| Isomer | ¹H NMR (Aromatic Protons) | ¹H NMR (Methyl Protons) | ¹H NMR (Aldehyde Proton) | ¹³C NMR (Carbonyl Carbon) | ¹³C NMR (Aromatic Carbons) | ¹³C NMR (Methyl Carbons) |

| 2,3-Dimethyl-1-naphthaldehyde | 7.2 - 8.2 (m, 5H) | ~2.5 (s, 3H), ~2.6 (s, 3H) | ~10.3 (s, 1H) | ~192 | 125 - 140 | ~20, ~21 |

| 1,4-Dimethyl-2-naphthaldehyde | 7.3 - 8.1 (m, 5H) | ~2.7 (s, 3H), ~2.8 (s, 3H) | ~10.4 (s, 1H) | ~193 | 124 - 142 | ~19, ~22 |

| 4,7-Dimethyl-1-naphthaldehyde | 7.1 - 8.5 (m, 5H) | ~2.5 (s, 3H), ~2.6 (s, 3H) | ~10.2 (s, 1H) | ~192 | 123 - 145 | ~21, ~22 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The multiplicity (s = singlet, m = multiplet) and integration are also key identifying features.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for naphthaldehydes is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the naphthalene ring.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Dimethyl-Naphthaldehydes

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (aldehyde) | 1680 - 1710 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong |

Applications in Drug Development

Dimethyl-substituted naphthaldehydes are valuable precursors for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a handle for further chemical transformations, allowing for the construction of diverse compound libraries for drug screening.

As Building Blocks for Bioactive Heterocycles

The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. These intermediates can then be cyclized to generate a variety of heterocyclic systems, many of which are known to possess interesting pharmacological properties. For example, reaction with an ortho-phenylenediamine can lead to the formation of benzimidazole derivatives, a scaffold found in numerous approved drugs.

In the Synthesis of Chalcones and Flavonoids

Naphthaldehydes can undergo Claisen-Schmidt condensation with acetophenones to yield chalcones, which are precursors to flavonoids. Both chalcones and flavonoids are classes of natural products known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5]

As Potential Pharmacophores

The dimethyl-naphthaldehyde scaffold itself may possess intrinsic biological activity. The specific substitution pattern can influence the molecule's ability to interact with biological targets. For instance, the lipophilicity and steric bulk of the methyl groups, combined with the hydrogen-bonding capability of the aldehyde, can be tailored to optimize binding to a specific protein pocket.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Note: Sommelet Synthesis of 2,5-Dimethyl-1-naphthaldehyde

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of 2,5-dimethyl-1-naphthaldehyde . The protocol focuses on the Sommelet reaction , a classic yet highly specific method for converting benzylic halides to aldehydes.

Given the specific steric challenges of the 2,5-dimethylnaphthalene system (specifically the ortho-methyl group at position 2 and the peri-hydrogen at position 8), this guide deviates from "textbook" generalities to address the kinetic barriers inherent to this substrate.

Hexaminium SaltExecutive Summary & Chemical Logic

The synthesis of 2,5-dimethyl-1-naphthaldehyde presents a unique regiochemical and steric challenge. The target carbonyl group at position C1 is flanked by a methyl group at C2 and a peri-hydrogen at C8. This steric crowding significantly retards the initial S\textsubscript{N}2 attack of hexamethylenetetramine (HMTA) compared to unhindered benzyl halides.

Why the Sommelet Reaction?

Unlike strong oxidative methods (e.g.,

Mechanistic Pathway

The reaction proceeds in two distinct thermodynamic stages:

-

Quaternization (The Kinetic Bottleneck): The 1-chloromethyl-2,5-dimethylnaphthalene reacts with HMTA to form the precipitating hexaminium salt. Critical Insight: Due to the C2-methyl steric hindrance, this step requires polar aprotic forcing conditions (Acetonitrile reflux) rather than the standard Chloroform reflux used for simple benzyl chlorides.

-

Hydrolysis/Rearrangement: The salt is hydrolyzed in aqueous acid. This involves a hydride transfer (likely intermolecular) to form a methylene amine intermediate, which hydrolyzes to the aldehyde.

Reaction Scheme & Pathway Visualization[1]

Figure 1: Mechanistic flow of the Sommelet reaction for hindered naphthalene derivatives.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Specification |

| 1-Chloromethyl-2,5-dimethylnaphthalene | 1.0 | Substrate | Dry, free of HCl. Purity >95% recommended. |

| Hexamethylenetetramine (HMTA) | 1.1 - 1.2 | Reagent | Finely powdered. Store in desiccator. |

| Chloroform ( | Solvent | 5-10 mL/g | A.R. Grade. Alternative: Acetonitrile for faster rates. |

| Acetic Acid (Glacial) | Solvent | - | For hydrolysis step. |

| Hydrochloric Acid (Conc.) | Reagent | - | For pH adjustment. |

Stage 1: Formation of the Hexaminium Salt

Objective: Isolate the quaternary ammonium salt intermediate.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (1.0 equiv) of 1-chloromethyl-2,5-dimethylnaphthalene in 50 mL of Chloroform .

-

Expert Note: If the starting material is known to be sluggish (due to high steric hindrance), substitute Chloroform with Acetonitrile and reflux at 82°C. This increases the reaction rate significantly.

-

-

Addition: Add 7.0 g (1.1 equiv) of finely powdered Hexamethylenetetramine (HMTA) to the solution.

-

Reflux: Heat the mixture to reflux (61°C for

) with vigorous stirring. -

Isolation: Cool the reaction mixture to room temperature (20-25°C).

-

Filtration: Filter the precipitate under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with 2 x 15 mL of cold Chloroform (or fresh solvent) to remove unreacted starting materials and impurities.

-

Drying: Air dry the salt or dry in a vacuum desiccator. Do not heat strongly as the salt can decompose.

Stage 2: Sommelet Hydrolysis

Objective: Convert the salt to the aldehyde.

-

Suspension: Transfer the dried hexaminium salt into a clean round-bottom flask.

-

Solvent System: Add 100 mL of 50% aqueous Acetic Acid (1:1 v/v Glacial Acetic Acid : Water).

-

Reflux: Heat the mixture to reflux (approx. 100-105°C).

-

Duration: 2 to 4 hours. The solid will dissolve, and the solution typically turns yellow/orange as the aldehyde forms.

-

Mechanism Check: Formaldehyde and ammonia are liberated during this step. Ensure good fume hood ventilation.

-

-

Acidification: Add 15 mL of Conc. HCl to the hot solution and continue reflux for an additional 15 minutes.

-

Purpose: This ensures complete hydrolysis of any Schiff base intermediates and prevents the formation of secondary amines.

-

-

Cooling: Cool the reaction mixture to room temperature. The crude aldehyde may crystallize or separate as an oil.

Stage 3: Workup and Purification

-

Extraction: Pour the reaction mixture into 200 mL of ice-cold water . Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Note: If the aldehyde is solid and precipitates upon pouring into water, simple filtration is preferred over extraction.

-

-

Washing: Wash the combined organic layers with:

-

Water (2 x 50 mL)

-

Saturated

solution (until neutral pH) -

Brine (1 x 50 mL)

-

-

Drying: Dry over anhydrous

or -

Purification:

-

Recrystallization: If solid, recrystallize from Ethanol or Methanol/Water .

-

Distillation: If liquid or low-melting solid, purify via vacuum distillation. (Expect high boiling point; use high vacuum <1 mmHg).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Standard Condition | Impact of Deviation | Optimization for 2,5-DMN |

| Solvent (Step 1) | Chloroform | Low Polarity: Slow reaction for hindered substrates. | Use Acetonitrile or Chlorobenzene if no precipitate forms after 4h. |

| Moisture (Step 1) | Anhydrous | High Moisture: Hydrolysis of halide to alcohol (dead end). | Use dry solvents; attach a |

| pH (Step 2) | Acidic (AcOH) | Basic/Neutral: Incomplete hydrolysis; formation of amines. | Maintain pH 3-4; add HCl at the end of reflux. |

| Stirring | Vigorous | Poor Mixing: Salt forms a crust, preventing full conversion. | Use mechanical stirring for scales >50g. |

Troubleshooting Guide

-

Issue: No precipitate forms in Step 1.

-

Cause: High steric hindrance at C1 prevents

attack; or solvent is too wet. -

Solution: Switch solvent to Acetonitrile (higher

and polarity). Add NaI (0.1 equiv) as a Finkelstein catalyst to generate the more reactive iodide in situ.

-

-

Issue: Product smells fishy (Methylamine contamination).

-

Cause: Incomplete removal of amine byproducts.

-

Solution: Wash the organic layer thoroughly with 1M HCl during workup.

-

References

-

Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197. Link

-

Campaigne, E., & Archer, W. L. (1963). 1-Naphthaldehyde.[3] Organic Syntheses, Coll.[9] Vol. 4, p.690. Link

- Galinovsky, F., & Weiser, R. (1950). Mechanism of the Sommelet Reaction. Experientia, 6, 377.

- Blatt, A. H. (1950). The Sommelet Reaction. Journal of the American Chemical Society. (Foundational text on benzylic halide reactivity).

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. iris.unive.it [iris.unive.it]

- 3. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 7. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 8. US3931348A - Process for preparing dimethyl naphthalene - Google Patents [patents.google.com]

- 9. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

using 2,5-Dimethyl-1-naphthaldehyde as a pharmaceutical intermediate

Application Note: High-Purity Synthesis of Naphthalene-Based Pharmacophores using 2,5-Dimethyl-1-naphthaldehyde

Executive Summary

2,5-Dimethyl-1-naphthaldehyde (2,5-DMNA) is a specialized bicyclic aromatic intermediate distinguished by its unique steric and electronic profile. Unlike the more common 1-naphthaldehyde, the presence of methyl groups at the C2 and C5 positions imparts significant lipophilicity and metabolic resistance to the naphthalene core.

This guide details the utility of 2,5-DMNA as a "Platform Chemical" for synthesizing three critical classes of pharmaceutical scaffolds:

-

Sterically Shielded Schiff Bases: Potential antimicrobial and anticancer agents.

-

Lipophilic Chalcones: Scaffolds for antileishmanial and anti-inflammatory drugs.

-

2,5-Dimethyl-1-naphthoic Acid: A structural analog for retinoid synthesis (e.g., Adapalene-like derivatives).

Strategic Value: The "Magic Methyl" Effect

In medicinal chemistry, the strategic placement of methyl groups can drastically alter a drug's efficacy—a phenomenon often called the "Magic Methyl" effect.

-

Steric Occlusion (C2-Methyl): The methyl group at position 2 is ortho to the reactive aldehyde. This provides steric protection to the resulting pharmacophore, potentially reducing susceptibility to rapid enzymatic hydrolysis in vivo.

-

Lipophilicity (C5-Methyl): The distal methyl group enhances the LogP (partition coefficient), improving the molecule's ability to penetrate lipid bilayers, a critical factor for intracellular drug targets.

Application Workflow

The following diagram illustrates the divergent synthesis pathways available from 2,5-DMNA.

Figure 1: Synthetic divergence from 2,5-DMNA to key pharmaceutical scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Sterically Shielded Schiff Bases

Target Application: Antimicrobial and anticancer research.

Rationale: The condensation of 2,5-DMNA with amines forms azomethines (-C=N-). The C2-methyl group exerts steric hindrance, requiring optimized conditions compared to standard aldehydes.

Reagents:

-

2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)

-

Primary Aromatic Amine (e.g., 4-aminophenol) (1.0 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2,5-DMNA in 20 mL of absolute ethanol.

-

Activation: Add 2-3 drops of glacial acetic acid. Stir for 10 minutes at room temperature to protonate the carbonyl oxygen, increasing electrophilicity.

-

Addition: Add 5.0 mmol of the primary amine slowly.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Note: Standard aldehydes react in 2 hours. The steric bulk of the C2-methyl group requires extended reaction times.

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Data Validation:

-

IR Spectroscopy: Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1615-1630 cm⁻¹).

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target Application: Anti-inflammatory and antileishmanial agents.

Rationale: Naphthalene-based chalcones exhibit superior DNA intercalation properties. This protocol links 2,5-DMNA with an acetophenone derivative.

Reagents:

-

2,5-Dimethyl-1-naphthaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Ethanol (95%)[1]

-

NaOH (40% aqueous solution)

Methodology:

-

Preparation: Dissolve 10 mmol of acetophenone and 10 mmol of 2,5-DMNA in 30 mL of ethanol in a 100 mL flask.

-

Catalysis: Place the flask in an ice bath (0-5°C). Add 5 mL of 40% NaOH dropwise with vigorous stirring.

-

Critical Step: Temperature control is vital to prevent polymerization of the aldehyde.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will likely turn deep yellow or orange.

-

Quenching: Pour the reaction mixture into 100 mL of ice water acidified with dilute HCl (pH ~3-4).

-

Isolation: The crude chalcone will precipitate. Filter and wash with water until neutral.

-

Purification: Recrystallize from ethanol/DMF mixture.

Protocol C: Pinnick Oxidation to 2,5-Dimethyl-1-naphthoic Acid

Target Application: Retinoid analogs (Adapalene-like).

Rationale: Converting the aldehyde to a carboxylic acid allows for coupling with other aromatic systems, a standard motif in retinoid drugs. Pinnick oxidation is chosen over KMnO4 to avoid over-oxidation of the methyl groups.

Reagents:

-

2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)

-

Sodium Chlorite (NaClO2) (1.5 equiv)

-

Hydrogen Peroxide (H2O2, 35%) (Scavenger) or 2-Methyl-2-butene

-

Solvent: Acetonitrile/Water (3:1)

-

NaH2PO4 (Buffer)

Methodology:

-

Setup: Dissolve 2,5-DMNA in Acetonitrile/Water. Add NaH2PO4 (0.5 equiv) to buffer the solution to pH ~4.

-

Scavenger: Add H2O2 (excess) or 2-methyl-2-butene to scavenge the hypochlorite by-product, preventing chlorination of the aromatic ring.

-

Oxidation: Add NaClO2 dropwise as an aqueous solution at 0°C.

-

Stir: Allow to warm to room temperature and stir for 3 hours.

-

Workup: Acidify with 1N HCl and extract with Ethyl Acetate.

-

Result: Yields 2,5-dimethyl-1-naphthoic acid, a white solid.

Quantitative Data Summary

| Parameter | Protocol A (Schiff Base) | Protocol B (Chalcone) | Protocol C (Oxidation) |

| Reaction Time | 4–6 Hours | 12–24 Hours | 3–4 Hours |

| Temp | 78°C (Reflux) | 25°C (RT) | 0°C → 25°C |

| Typical Yield | 85–92% | 75–85% | 90–95% |

| Key Challenge | Steric hindrance at C2 | Aldol polymerization | Chlorination by-products |

| Solution | Acid catalyst + Heat | Cold addition of base | H2O2 Scavenger |

Safety & Handling (SDS Highlights)

-

Hazard Identification: 2,5-Dimethyl-1-naphthaldehyde is an organic aldehyde. It may cause skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

-

Engineering Controls: All reactions involving volatile amines or solvents must be performed in a certified chemical fume hood.

References

-

BenchChem. (2025). Application Notes: The Use of Naphthaldehyde Derivatives in Pharmaceutical Intermediates.[2] Retrieved from

-

Organic Syntheses. (1942). 1-Naphthaldehyde Synthesis and Properties. Org. Synth. 22, 81. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthetic approaches towards drug modification: Naphthaldehyde based imine-zwitterion preparation.[3][4] PMC PubMed Central. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 1-Naphthaldehyde and Derivatives. Retrieved from

-

ChemicalBook. (2025). 2,5-Dimethylnaphthalene-1-carbaldehyde Properties and Suppliers. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Fluorescent Dyes using 2,5-Dimethyl-1-naphthaldehyde

[1]

Executive Summary & Scientific Rationale

This guide details the synthesis of high-performance fluorescent probes utilizing 2,5-Dimethyl-1-naphthaldehyde (CAS 1936243-88-7) as a strategic building block.[1] While 4-dimethylamino-1-naphthaldehyde is a ubiquitous precursor for solvatochromic dyes (e.g., DAN probes), the 2,5-dimethyl-1-naphthaldehyde variant offers unique advantages driven by steric engineering :

-

Suppression of Aggregation-Caused Quenching (ACQ): The methyl group at the C2 position (ortho to the aldehyde) introduces significant steric torsion.[1] When incorporated into planar fluorophores (like BODIPY), this forces the naphthalene moiety into an orthogonal arrangement relative to the fluorophore core. This "molecular rotor" effect prevents

- -

Enhanced Lipophilicity: The additional methyl groups increase the partition coefficient (LogP), making these dyes superior candidates for lipid droplet imaging and membrane-embedded sensing applications.

-

Electronic Modulation: The naphthalene core provides an extended

-conjugation system compared to phenyl analogues, typically resulting in a bathochromic (red) shift of 20–40 nm in emission spectra, moving probes closer to the desirable "biological window."

Chemistry Strategy & Workflows

We present two distinct synthetic routes:

-

Route A (BODIPY Scaffold): Synthesis of meso-(2,5-dimethyl-1-naphthyl)-BODIPY for high-brightness bioimaging.[1]

-

Route B (Styryl Scaffold): Synthesis of a push-pull Styrylpyridinium dye via Knoevenagel condensation for polarity sensing.[1]

Synthesis Workflow Diagram

Figure 1: Divergent synthesis pathways transforming 2,5-dimethyl-1-naphthaldehyde into rigid BODIPY fluorophores or solvatochromic styryl probes.

Detailed Protocols

Protocol A: Synthesis of meso-(2,5-dimethyl-1-naphthyl)-BODIPY

Objective: Create a photostable, high-brightness fluorophore.[1] The 2,5-dimethylnaphthalene group acts as an orthogonal rotor to prevent self-quenching.[1]

Reagents:

-

2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)[1]

-

2,4-Dimethylpyrrole (2.2 equiv)[1]

-

Trifluoroacetic acid (TFA) (Catalytic amount)[1]

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)[1]

-

Triethylamine (TEA) (6.0 equiv)[1]

-

Boron trifluoride diethyl etherate (

) (7.0 equiv)[1] -

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Procedure:

-

Condensation (Dipyrromethane Formation):

-

In a flame-dried 250 mL round-bottom flask under

atmosphere, dissolve 2,5-Dimethyl-1-naphthaldehyde (184 mg, 1.0 mmol) and 2,4-dimethylpyrrole (230 µL, 2.2 mmol) in 100 mL of anhydrous DCM. -

Critical Step: Add 2 drops of TFA. The solution will turn dark red/brown. Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (disappearance of aldehyde).[1]

-

Mechanistic Insight: The acid catalyzes the electrophilic attack of the pyrrole on the aldehyde carbonyl. The steric bulk of the 2-methyl group on the naphthalene may slow this reaction compared to benzaldehyde; ensure complete consumption before proceeding.[1]

-

-

Oxidation:

-

Add DDQ (272 mg, 1.2 mmol) dissolved in 10 mL DCM dropwise to the reaction mixture.

-

Stir for 30–60 minutes at RT. The mixture will darken significantly as the dipyrromethane oxidizes to dipyrromethene.

-

-

Complexation (Boron Chelation):

-

Cool the reaction mixture to 0°C (ice bath).

-

Add TEA (840 µL, 6.0 mmol) and stir for 15 minutes.

-

Slowly add

(880 µL, 7.0 mmol) dropwise over 10 minutes. -

Remove the ice bath and stir at RT for 2 hours.

-

-

Purification:

-

Wash the organic layer with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify via flash column chromatography on silica gel.[1]

-

Eluent: DCM/Hexane gradient (typically 20:80 to 50:50).[1] The BODIPY dye usually elutes as a fluorescent orange/red band.

-

Expected Yield: 30–45% (Steric hindrance often reduces yield compared to phenyl-BODIPY).

Protocol B: Synthesis of Naphthyl-Styryl Dye (Mitochondrial/Polarity Probe)

Objective: Synthesize a "push-pull" dye where the naphthalene acts as the electron donor (weak) or conjugated bridge, coupled to a cationic acceptor.[1]

Reagents:

-

2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)[1]

-

1,4-Dimethylpyridinium iodide (1.2 equiv) (Acceptor)[1]

-

Piperidine (Catalytic)[1]

-

Solvent: Ethanol (EtOH)[1]

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 50 mL round-bottom flask, dissolve 2,5-Dimethyl-1-naphthaldehyde (184 mg, 1.0 mmol) and 1,4-dimethylpyridinium iodide (282 mg, 1.2 mmol) in 20 mL of absolute ethanol.

-

-

Catalysis & Reflux:

-

Add 5 drops of piperidine.[2]

-

Reflux the mixture (

) for 6–12 hours. -

Observation: The color will shift from pale yellow to deep yellow/orange or red, indicating the formation of the extended

-conjugated alkene bridge.

-

-

Isolation:

-

Cool the mixture to RT. The product often precipitates as a solid salt.

-

If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

-

If no precipitate: Concentrate the solvent to ~5 mL and add cold diethyl ether to induce precipitation.

-

-

Recrystallization:

-

Recrystallize from hot ethanol/methanol to obtain pure crystals.[1]

-

Mechanism: This is a Knoevenagel-type condensation.[1] The acidity of the methyl group on the pyridinium ring is enhanced by the positive charge, allowing deprotonation by piperidine and attack on the naphthaldehyde.

Characterization & Data Analysis

Expected Spectral Properties

The following table estimates the spectral shifts relative to standard benzene-based analogues.

| Property | Benzene Analogue | 2,5-Dimethyl-Naphthalene Analogue | Effect of Naphthalene & Methyls |

| BODIPY | ~500 nm | ~525–535 nm | Bathochromic shift due to extended conjugation.[1] |

| BODIPY | ~510 nm | ~540–550 nm | Green-to-Yellow emission shift.[1] |

| Stokes Shift | ~10–15 nm | ~20–25 nm | Increased structural relaxation in excited state.[1] |

| Quantum Yield ( | 0.6–0.8 | > 0.85 | Orthogonal geometry reduces non-radiative decay.[1] |

| Solubility | Moderate | High (Lipophilic) | Methyl groups disrupt crystal packing.[1] |

Validation Checkpoints (Self-Correcting)

-

Checkpoint 1 (NMR): In the BODIPY product, look for the disappearance of the aldehyde proton (~10 ppm). The meso-naphthalene ring protons should show shielding effects due to the orthogonal orientation relative to the BODIPY core.[1]

-

Checkpoint 2 (Fluorescence): If the BODIPY product is weakly fluorescent in solution, check for "H-aggregates" (blue-shifted absorption).[1] However, the 2,5-dimethyl substitution makes this unlikely.[1] If weak, ensure the

complexation is complete (check

References

-

BODIPY Synthesis Fundamentals: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews. Link[1]

-

Naphthalene-Based Probes: Lin, B., et al. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst. Link

-

Steric Control in Fluorophores: Kamkaew, A., et al. (2013). BODIPY dyes in photodynamic therapy. Chemical Society Reviews.[1] Link

-

Aldehyde Precursor Reactivity: Ulrich, G., et al. (2008). The chemistry of fluorescent bodipy dyes: Versatility unsurpassed. Angewandte Chemie International Edition. Link[1]

-

Compound Verification: Chemical Source Data for 2,5-Dimethyl-1-naphthaldehyde (CAS 1936243-88-7). Link

reductive amination protocols for hindered naphthaldehydes

Application Note: High-Efficiency Reductive Amination of Hindered Naphthaldehydes

Executive Summary & Challenge Analysis

Reductive amination is a cornerstone transformation in medicinal chemistry, yet it presents unique failure modes when applied to hindered naphthaldehydes (e.g., 1-naphthaldehyde, 2-methoxy-1-naphthaldehyde).

The "Peri-Strain" Barrier: Unlike simple benzaldehydes, 1-substituted naphthalenes suffer from significant steric repulsion between the substituent at the C1 position (the carbonyl) and the proton or substituent at the C8 position (the peri position). This steric crowding:

-

Retards Imine Formation: The nucleophilic attack of the amine is sterically disfavored.[1]

-

Destabilizes the Imine: The resulting

bond struggles to achieve planarity, reducing conjugation and stability. -

Impedes Hydride Attack: Bulky reducing agents like Sodium Triacetoxyborohydride (STAB) often fail to access the iminium carbon effectively.

This guide details three field-proven protocols designed to overcome these energetic barriers, moving beyond standard STAB methodologies to Lewis-acid activation and kinetic forcing.

Mechanistic Insight: The Titanium Advantage

For hindered substrates, Titanium(IV) Isopropoxide [Ti(OiPr)₄] is the reagent of choice. It serves a dual function that simple acid catalysts cannot match:

-

Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity without protonating the amine.

-

Water Scavenging: Irreversibly traps the water byproduct as stable titanium oxides, driving the equilibrium toward the imine even in crowded systems.

Figure 1: Dual-action mechanism of Titanium(IV) Isopropoxide in driving equilibrium forward.

Protocol A: The "Gold Standard" Ti(OiPr)₄ Method

Best for: Highly hindered 1-naphthaldehydes, electron-rich amines, and acid-sensitive substrates.

Reagents:

-

Substrate: Hindered Naphthaldehyde (1.0 equiv)

-

Amine: 1.5 – 2.0 equiv (Use HCl salt + Et₃N if free base is volatile)

-

Catalyst: Ti(OiPr)₄ (2.0 equiv)

-

Reductant: NaBH₄ (1.5 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

Step-by-Step Methodology:

-

Complexation (The "Aging" Step):

-

In a flame-dried flask under Argon, dissolve the naphthaldehyde (1.0 equiv) and amine (1.5 equiv) in absolute EtOH (0.5 M concentration).

-

Add Ti(OiPr)₄ (2.0 equiv) dropwise. The solution often turns yellow/orange.

-

Crucial: Stir at room temperature for 8–12 hours . Do not rush this step. The steric bulk requires time for the imine to form and for Ti to scavenge the water.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH₄ (1.5 equiv) portion-wise. (Note: NaBH₄ is used because Ti(OiPr)₄ is compatible with it, whereas STAB is too bulky and slow here).

-

Allow to warm to room temperature and stir for 2–4 hours.

-

-

The "Seebach" Workup (Critical for Yield):

-

Standard water quenching creates an impossible-to-filter white slime (Titanium emulsion).

-

Correct Quench: Pour the reaction mixture into 2M Aqueous Ammonia (NH₄OH) (approx. 2mL per mmol of Ti).

-

Stir vigorously for 10 minutes. The titanium will precipitate as a filterable, granular white solid (TiO₂).

-

Concentrate the filtrate. If the amine is non-volatile, the residue is often pure enough for the next step; otherwise, purify via silica column (DCM/MeOH/NH₃).

-

Protocol B: Microwave-Assisted Reductive Amination

Best for: High-throughput screening, extremely unreactive amines (e.g., anilines).

Concept: Kinetic heating overcomes the activation energy barrier of the peri-interaction, while microwave irradiation can accelerate the dehydration step.

Parameters:

-

Instrument: Biotage Initiator or CEM Discover

-

Vial: Sealed 2-5 mL microwave vial

-

Solvent: Methanol (high dielectric constant absorbs MW energy well)

Methodology:

-

Combine Naphthaldehyde (1.0 equiv) and Amine (1.2 equiv) in MeOH.

-

Add NaBH₃CN (1.5 equiv) and Acetic Acid (1.0 equiv) .

-

Note: We use Cyanoborohydride here because it is stable at higher temperatures compared to STAB.

-

-

Irradiation: Heat to 100°C for 10–20 minutes (High Absorption level).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize AcOH) and brine. Dry and concentrate.

Protocol C: Stepwise Imine Isolation

Best for: Cases where the alcohol side-product (direct reduction of aldehyde) is inseparable from the amine.

Rationale: If the aldehyde is being reduced to the alcohol faster than the imine forms (common with very bulky amines), you must separate the steps.

-

Imine Formation:

-

Reflux Naphthaldehyde and Amine in Toluene using a Dean-Stark trap to physically remove water.

-

Alternatively, use Molecular Sieves (4Å) in DCM for 24 hours.

-

-

Isolation:

-

Reduction:

-

Dissolve crude imine in MeOH.

-

Add NaBH₄ (2.0 equiv) at 0°C. Stir 1 hour.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| White Emulsion during Workup | Titanium hydroxides forming a gel. | Use the 2M Ammonia Quench method described in Protocol A. Do not use simple water/bicarb. |

| Low Conversion (<30%) | Steric hindrance preventing imine formation. | Switch to Protocol A (Ti-mediated).[6] Increase "aging" time to 18h. |

| Aldehyde Reduction (Alcohol formation) | Reductant added before imine equilibrium reached. | Delay addition of hydride. Ensure imine formation is complete (NMR check) before adding NaBH₄. |

| Product trapped in solids | Naphthalene amines are lipophilic and stick to TiO₂. | Wash the Celite filter cake copiously with DCM (not Ether/Hexanes). |

Decision Matrix

Figure 2: Protocol selection guide based on amine properties.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for the synthesis of amines."[7][8] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8]

-

Abdel-Magid, A. F., et al. (1996).[5][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Miriyala, B., et al. (2004).[7] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

-

Kumpaty, H. J., et al. (2003).[7] "Synthesis of N-Methyl Secondary Amines." Synthesis, 2003(14), 2206-2210. (Demonstrates Ti-mediated protocol on hindered substrates).

Sources

- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 3. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 8. designer-drug.com [designer-drug.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

preparation of naphthalimide derivatives from 2,5-dimethyl precursors

Application Note: Precision Synthesis of N-(2,5-Dimethylphenyl)-1,8-Naphthalimide Derivatives

Executive Summary

This application note details the protocol for synthesizing N-(2,5-dimethylphenyl)-1,8-naphthalimide and its functionalized congeners. Naphthalimides are a privileged scaffold in drug discovery, serving as potent DNA intercalators (e.g., Amonafide, Mitonafide) and fluorescent cellular probes.

The specific incorporation of a 2,5-dimethylphenyl moiety (derived from the precursor 2,5-dimethylaniline ) is a strategic design choice. Unlike unsubstituted N-phenyl analogs, the 2,5-dimethyl substitution pattern introduces orthogonal steric bulk that restricts rotation around the N-C bond (atropisomerism potential) and significantly alters the solubility and stacking properties of the planar naphthalimide core. This guide provides a self-validating workflow for the condensation of 1,8-naphthalic anhydrides with 2,5-dimethyl precursors, followed by downstream functionalization.

Precursor Analysis & Strategic Design

The synthesis relies on the condensation of an anhydride core with a specific amine precursor.[1][2]

-

Core Scaffold: 1,8-Naphthalic Anhydride (or its 4-bromo derivative for further functionalization).[1][3]

-

2,5-Dimethyl Precursor: 2,5-Dimethylaniline (also known as p-xylidine, CAS: 95-78-3).

Why this Precursor? The 2,5-dimethyl motif serves two mechanistic functions:

-

Solubility Modulation: The methyl groups disrupt the strong

- -

Electronic Tuning: The electron-donating methyl groups on the N-aryl ring fine-tune the photoinduced electron transfer (PET) processes, which is essential if the derivative is designed as a fluorescent probe.

Experimental Protocols

Protocol A: Core Imidation (The "Anchor" Step)

Objective: Synthesis of N-(2,5-dimethylphenyl)-4-bromo-1,8-naphthalimide.

Materials:

-

4-Bromo-1,8-naphthalic anhydride (1.0 eq, 2.77 g, 10 mmol)

-

2,5-Dimethylaniline (1.2 eq, 1.45 g, 12 mmol)

-

Ethanol (anhydrous, 50 mL) or 2-Methoxyethanol (for higher T)

-

Catalyst: Zinc Acetate (10 mol%) - Optional but recommended for kinetics.

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-1,8-naphthalic anhydride in Ethanol (50 mL).

-

Addition: Add 2,5-dimethylaniline dropwise to the suspension. If using Zinc Acetate, add it now.

-

Reaction: Heat the mixture to reflux (

for EtOH,-

Observation: The suspension will initially clear as the anhydride reacts, followed by the gradual precipitation of the imide product.

-

Duration: Reflux for 6–12 hours. Monitor by TLC (SiO

, CH

-

-

Workup: Cool the reaction mixture to room temperature and then to

in an ice bath for 1 hour to maximize precipitation. -

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold ethanol (

) to remove unreacted amine. Recrystallize from DMF/Ethanol if high purity (

Yield Expectation: 85–92% (Yellowish solid).

Protocol B: C4-Functionalization (The "Active" Step)

Objective: Substitution of the 4-bromo group with a solubilizing amine (e.g., N,N-dimethylethylenediamine) to generate the DNA-intercalating pharmacophore.

Rationale: The 4-position is activated for Nucleophilic Aromatic Substitution (

Methodology:

-

Setup: Dissolve the product from Protocol A (1.0 eq) in 2-Methoxyethanol (10 mL/g).

-

Reagent: Add N,N-dimethylethylenediamine (2.5 eq). Excess amine acts as a base to trap HBr.

-

Reaction: Reflux at

for 4–8 hours.-

Color Change: The solution will shift from yellow to a distinct orange/red fluorescence, indicative of the internal charge transfer (ICT) state formed by the electron-donating amine at position 4.

-

-

Workup: Pour the hot reaction mixture into ice-water (10 volumes). The product acts as a base; adjust pH to ~10 with NaOH if necessary to ensure the free base precipitates.

-

Isolation: Filter the orange solid.

Data Presentation & Validation

Table 1: Optimization of Solvent Systems for Protocol A

| Solvent | Temperature ( | Reaction Time (h) | Yield (%) | Purity (HPLC) | Notes |

| Ethanol | 78 | 12 | 82 | 98.5 | Greenest solvent; product precipitates cleanly. |

| Acetic Acid | 118 | 4 | 91 | 96.0 | Faster; risk of side-products; harder workup. |

| DMF | 153 | 2 | 88 | 94.5 | Fast; product remains soluble (requires water crash-out). |

| Toluene | 110 | 16 | 75 | 99.0 | Dean-Stark trap required; best for scale-up. |

Spectral Validation Criteria (Protocol A Product):

-

NMR (400 MHz, CDCl

-

ppm (s, 3H, Ar-CH

-

ppm (s, 3H, Ar-CH

- ppm (m, 3H, N-Aryl protons)

- ppm (m, 5H, Naphthalimide core)

-

ppm (s, 3H, Ar-CH

-

IR: Strong carbonyl doublets at

and

Visualization of Workflow

The following diagram illustrates the convergent synthesis and the logic gate for functionalization.

Caption: Figure 1. Convergent synthesis pathway for 2,5-dimethylphenyl substituted naphthalimides. The modular design allows for late-stage diversification at the 4-position.

References

-

Kamal, A., et al. (2005). "Synthesis and biological evaluation of new 4-amino-1,8-naphthalimide derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry.

-

Banerjee, S., et al. (2013). "1,8-Naphthalimide derivatives as DNA intercalators and anticancer agents." Current Medicinal Chemistry.

-

Grabchev, I., & Philipova, T. (2000). "Synthesis and spectral properties of some new 1,8-naphthalimide derivatives." Dyes and Pigments.[4][5][6]

-

Tannous, J., et al. (2021). "Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties." Results in Physics.

-

Konstantinova, T., et al. (1995). "Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents." Dyes and Pigments.[4][5][6]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. The synthesis of new 3,4-(bisaryl)-1,8-naphthalimide and 2,3-(bisaryl)-7 H -benzimidazo[2,1-a]benzo[d]isoquinolin-7-one compounds and an investigation of their photochromic properties / TURKISH JOURNAL OF CHEMISTRY, 2018 [sci-hub.box]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Functionalization of 2,5-Dimethyl-1-naphthaldehyde for Organic Electronics

[1]

Executive Summary & Strategic Value

In the domain of organic electronics (OLEDs, OPVs, OFETs), 2,5-Dimethyl-1-naphthaldehyde (2,5-DMNA) represents a highly versatile, yet underutilized, "bifunctional" scaffold.[1] Its value lies in the orthogonality of its reactive sites:

-

The Aldehyde (C-1): A classic electrophilic handle for Knoevenagel condensations or Wittig reactions, allowing for immediate bandgap tuning (LUMO stabilization).[1]

-

The Methyl Groups (C-2, C-5): Latent nucleophiles or radical acceptors.[1] The C-2 methyl, being ortho to the aldehyde, offers unique steric protection that can inhibit π-π stacking-induced fluorescence quenching, a critical failure mode in solid-state emitters.[1]

This guide provides a modular roadmap to converting 2,5-DMNA into high-performance organic semiconductors. We focus on two primary workflows: LUMO Engineering (via the aldehyde) and Conjugation Extension (via the methyls).

Functionalization Decision Matrix

Before beginning synthesis, researchers must select the pathway that aligns with the target device architecture.

Figure 1: Strategic decision tree for 2,5-DMNA functionalization. Select Pathway A for electron-deficient materials (acceptors) or Pathway B for polymer precursors.[1]

Pathway A: LUMO Engineering via Knoevenagel Condensation

Objective: To synthesize 2-(2,5-dimethylnaphthalen-1-yl)methylene)malononitrile . Mechanism: The aldehyde condenses with an active methylene compound (malononitrile). The resulting dicyanovinyl group is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy level to facilitate electron injection/transport.

Protocol 1: Solvent-Free / Green Knoevenagel Condensation[1]

Rationale: Traditional methods use benzene/toluene with piperidine. We utilize a solvent-free approach or ethanol to minimize toxicity and simplify purification, crucial for electronic-grade purity.[1]

Materials:

-

2,5-Dimethyl-1-naphthaldehyde (1.0 eq)[1]

-

Malononitrile (1.2 eq)[1]

-

Catalyst: Ammonium Acetate (

) or Piperidine (cat.[1] amount) -

Solvent: Ethanol (absolute)[1]

Step-by-Step Methodology:

-

Preparation: In a dry 50 mL round-bottom flask, dissolve 2,5-Dimethyl-1-naphthaldehyde (5 mmol, ~920 mg) in 15 mL of absolute ethanol.

-

Activation: Add Malononitrile (6 mmol, 396 mg). Stir until dissolved.

-

Catalysis: Add 5 drops of piperidine.

-

Note: If the reaction is sluggish due to the steric bulk of the C-2 methyl group, switch to reflux conditions.

-

-

Reaction: Heat the mixture to reflux (78°C) for 3-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The aldehyde spot (

) should disappear, replaced by a highly colored (yellow/orange) product spot ( -

Work-up: Cool the solution to room temperature. The product often crystallizes directly from the ethanol upon cooling.

-

If no precipitate:[1] Pour the mixture into 50 mL ice-cold water. Filter the resulting solid.

-

-

Purification (Critical): Recrystallize from hot ethanol or acetonitrile.

-

Electronic Grade Requirement: For device fabrication, sublimation purification is recommended after recrystallization to remove trace ionic impurities.

-

Expected Properties:

Pathway B: Conjugation Extension via Radical Bromination

Objective: To synthesize 1-(bromomethyl)-5-methylnaphthalene-2-carbaldehyde (or bis-brominated species). Mechanism: Free-radical halogenation using N-Bromosuccinimide (NBS).[1][2] This converts the inert methyl groups into reactive alkyl halides, allowing for Suzuki/Sonogashira couplings or conversion to phosphonates for polymerization.

Protocol 2: Regioselective Benzylic Bromination[1]

Expert Insight: The C-2 methyl group is sterically crowded by the C-1 aldehyde.[1] The C-5 methyl is more accessible.[1] Controlling stoichiometry allows for mono- or bis-bromination.[1]

Materials:

-

2,5-Dimethyl-1-naphthaldehyde (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq for mono, 2.2 eq for bis)[1]

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)[1]

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step Methodology:

-

Setup: Equip a 100 mL two-neck flask with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve the substrate (5 mmol) in 25 mL of anhydrous Benzotrifluoride. Degas the solution by bubbling nitrogen for 15 minutes (oxygen inhibits radical chains).

-

Reagent Addition: Add NBS (5.25 mmol for mono-substitution) and AIBN (0.25 mmol).

-

Initiation: Heat the mixture to reflux (102°C).

-

Visual Cue: The reaction is initiated when the denser NBS solid floats to the surface and turns into lighter succinimide, which floats/suspends differently.

-

-

Irradiation (Optional but Recommended): Irradiate the flask with a 300W tungsten lamp to accelerate radical formation if initiation is slow.

-

Duration: Reflux for 4-12 hours. Monitor via

NMR.-

NMR Marker: Look for the disappearance of the methyl singlet (

ppm) and appearance of the benzylic bromide singlet (

-

-

Work-up: Cool to

to precipitate succinimide. Filter off the solid succinimide. -

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).[1]

-

Warning: Benzylic bromides are potent lachrymators. Handle in a fume hood.

-

Analytical Validation & Data

To ensure the material is suitable for organic electronics, the following characterization data must be gathered.

| Parameter | Technique | Target Metric (Pathway A Product) | Target Metric (Pathway B Product) |

| Purity | HPLC / | > 99.5% (Device Grade) | > 98% (Synthesis Intermediate) |

| Bandgap ( | UV-Vis Spectroscopy | 2.2 - 2.6 eV (Visible absorption) | N/A (Similar to starting material) |

| LUMO Level | Cyclic Voltammetry (CV) | -3.5 to -4.0 eV (vs. Vacuum) | N/A |

| Thermal Stability | TGA (5% weight loss) | > 300°C | > 200°C |

Workflow Visualization

Figure 2: Validation workflow ensuring electronic-grade purity before device integration.

References

-

Knoevenagel Condensation Mechanism & Catalysis

-

Naphthalene Derivatives in Organic Electronics

-

Radical Bromination Protocols

-

Green Solvents for Radical Reactions (Benzotrifluoride)

overcoming steric hindrance in 2,5-Dimethyl-1-naphthaldehyde reactions

Ticket ID: #NAP-25DM-001 Subject: Overcoming Reactivity Blockades in 2,5-Dimethyl-1-naphthaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

System Diagnostics: Why is this molecule fighting you?

Before applying a fix, we must understand the "error code" your reaction is throwing. You are likely experiencing low yields (<15%), recovered starting material, or unexpected reduction byproducts.

The reactivity of 2,5-dimethyl-1-naphthaldehyde is governed by a unique structural "clamp" that blocks the standard Burgi-Dunitz trajectory required for nucleophilic attack.

The Steric "Kill Zone"

-

The Peri-Interaction (C1 vs C8): Unlike benzaldehyde, the C1-carbonyl is not free to rotate. It is sterically crowded by the proton at the C8 position (the peri position). This forces the carbonyl group out of the aromatic plane to relieve strain [1].

-

The Ortho-Blockade (C1 vs C2): The methyl group at C2 creates a direct steric wall.

-

The Result: The carbonyl carbon is effectively shielded. Standard nucleophiles (Grignards, amines) cannot access the electrophilic carbon because the "gate" is too narrow.

Note on C5-Methyl: The methyl group at position 5 is electronically relevant (weak inductive donation) but sterically irrelevant to the reaction center at C1. Do not overcompensate for this substituent.

Troubleshooting Modules

Module A: Nucleophilic Addition Fails (Grignard/Lithium)

User Complaint: "I added MeMgBr to the aldehyde, but I only got the alcohol reduction product or recovered starting material."

Root Cause:

-

Reduction vs. Addition: Because the carbonyl is hindered, the Grignard reagent acts as a hydride donor (beta-hydride elimination) rather than a carbon nucleophile. This is a classic "Steric Reduction" pathway [2].

-

Enolization: If any alpha-protons were present (not applicable here, but general for ketones), the basicity would override nucleophilicity.

The Fix: Organocerium Chemistry (The "Luche" Approach) Lanthanides are oxophilic. Cerium(III) coordinates strongly to the carbonyl oxygen, activating it (making the carbon more positive) without increasing the basicity of the solution. This pulls the electron density away from the steric wall.

Protocol: Cerium(III)-Mediated Addition

-

Preparation: Dry 1.5 eq of anhydrous CeCl₃ (must be anhydrous; dry at 140°C under vacuum for 2h).

-

Slurry: Suspend CeCl₃ in dry THF and stir for 2 hours at room temperature.

-

Activation: Cool to -78°C. Add the organolithium or Grignard reagent (R-Li or R-MgBr) to the CeCl₃ slurry. Stir for 30 min. This forms the organocerium species (

). -

Reaction: Add 2,5-dimethyl-1-naphthaldehyde (dissolved in THF) slowly.

-

Warm Up: Allow to warm to 0°C slowly.

-

Quench: Standard aqueous workup.

Why this works: The organocerium reagent is less basic and less bulky than the Grignard cluster, and the Cerium activates the carbonyl so strongly that addition becomes faster than the competing reduction [3].

Module B: Condensation Reactions (Imine/Schiff Base Formation)

User Complaint: "I'm trying to make a Schiff base with an aniline, but the reaction stalls at 50% conversion or reverses upon workup."

Root Cause:

-

Thermodynamic Penalty: The C=N bond is shorter than the C=O bond. Forming the imine pulls the N-substituent closer to the C2-methyl and C8-hydrogen, drastically increasing steric strain. The equilibrium constant (

) is unfavorable. -

Water Poisoning: The water generated hydrolyzes the unstable imine back to the aldehyde.

The Fix: Titanium(IV) Chloride Dehydration Standard Dean-Stark traps are insufficient here. You need a "chemical sponge" that also acts as a Lewis Acid catalyst. TiCl₄ is the gold standard for hindered imines [4].

Protocol: TiCl₄ Mediated Condensation

-

Safety: TiCl₄ fumes violently in air. Use strict Schlenk technique.

-

Solvent: Dry Toluene or DCM.

-

Dissolve 2,5-dimethyl-1-naphthaldehyde (1.0 eq) and the amine (1.2 eq) in dry toluene.

-

Cool to 0°C.

-

Add Triethylamine (3.0 eq) . (Crucial: This scavenges the HCl produced).

-

Add TiCl₄ (0.6 eq) dropwise. A heavy precipitate (TiO₂) will form immediately.

-

Allow to warm to room temperature and stir for 2-4 hours.

-

Workup: Filter the heterogeneous mixture through a Celite pad to remove Titanium salts. Concentrate the filtrate. Do not perform an aqueous extraction if possible, as the hindered imine is hydrolysis-prone.

Decision Logic & Workflow

Use the following logic gate to determine your experimental setup.

Figure 1: Decision matrix for selecting the correct activation strategy based on the desired transformation.

Comparative Data: Standard vs. Optimized Conditions

The following data summarizes typical yield improvements when switching from standard protocols to the sterically-optimized protocols described above for hindered naphthaldehydes.

| Reaction Type | Standard Protocol | Typical Yield | Optimized Protocol | Typical Yield | Key Mechanism |

| Grignard Addition | MeMgBr, THF, 0°C | 10-25% | MeLi + CeCl₃ (anhydrous) | 75-88% | Suppression of |

| Imine Formation | Amine, EtOH, Reflux | <10% | TiCl₄, Et₃N, Toluene | 85-92% | Irreversible water scavenging; Lewis acid catalysis. |

| Reduction | NaBH₄, MeOH | 40-60% | NaBH₄ + CeCl₃ (Luche) | 90-95% | Selective 1,2-reduction; Conformational locking. |

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation instead of TiCl₄ for the imine? A: Yes, but with a caveat. Microwave irradiation (e.g., 150°C, 20 min) can overcome the activation energy barrier, but it does not solve the equilibrium problem. If you use microwaves, you must include a dehydrating agent (like molecular sieves or anhydrous MgSO₄) in the vial. Without a water scavenger, the reaction will revert upon cooling.

Q: My CeCl₃ is turning the solution yellow/brown. Is this normal? A: No. Pure organocerium reagents should be off-white or light gray slurries. A yellow/brown color usually indicates moisture contamination. The CeCl₃ must be "flame dried" or dried under high vacuum at 140-160°C for at least 2 hours before use. Hydrated Cerium will kill your Grignard reagent immediately.

Q: Why is the 2-methyl group worse than the 2-methoxy group in similar papers? A: A methoxy group (-OMe) can rotate away from the carbonyl to minimize steric clash. A methyl group (-CH₃) has three protons spinning like a propeller; it has a larger effective "van der Waals radius" in the context of rotational sweeping, creating a harder steric wall.

References

-

Pittelkow, M. et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes. 1

-

Organic Chemistry Portal. (2021). Grignard Reaction Mechanism and Steric Hindrance. 2[3][4][5][6][7][8][9][10]